4-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol
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Overview
Description
4-Hydroxy-3-nitrobenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, nitro, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-nitrobenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone typically involves a multi-step process. The initial step often includes the preparation of 4-hydroxy-3-nitrobenzaldehyde, which can be synthesized through the nitration of 4-hydroxybenzaldehyde using a mixture of nitric acid and sulfuric acid . The subsequent steps involve the formation of the hydrazone derivative by reacting 4-hydroxy-3-nitrobenzaldehyde with the appropriate hydrazine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. Additionally, the use of catalysts and solvents may be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-nitrobenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the nitro groups results in the formation of amines .
Scientific Research Applications
4-Hydroxy-3-nitrobenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-nitrobenzaldehyde 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. For instance, the nitro groups may undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-nitrobenzaldehyde
- 3,4-Dimethylaniline
- 4-Nitroaniline
- 1,3,5-Triazine derivatives
Uniqueness
The presence of both nitro and triazine moieties, along with the hydrazone linkage, makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C24H21N9O5 |
---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
4-[(E)-[[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-nitrophenol |
InChI |
InChI=1S/C24H21N9O5/c1-14-3-5-18(11-15(14)2)27-23-28-22(26-17-6-8-19(9-7-17)32(35)36)29-24(30-23)31-25-13-16-4-10-21(34)20(12-16)33(37)38/h3-13,34H,1-2H3,(H3,26,27,28,29,30,31)/b25-13+ |
InChI Key |
MUPHZTLCHIVJJG-DHRITJCHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC(=C(C=C4)O)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC(=C(C=C4)O)[N+](=O)[O-])C |
Origin of Product |
United States |
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